molecular formula C16H12OS B8476394 1-(3-Phenylbenzo[b]thiophen-2-yl)ethanone

1-(3-Phenylbenzo[b]thiophen-2-yl)ethanone

Cat. No.: B8476394
M. Wt: 252.3 g/mol
InChI Key: YOSMUEJZAFDNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenylbenzo[b]thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C16H12OS and its molecular weight is 252.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12OS

Molecular Weight

252.3 g/mol

IUPAC Name

1-(3-phenyl-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C16H12OS/c1-11(17)16-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-16/h2-10H,1H3

InChI Key

YOSMUEJZAFDNMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of trans-dichlorobis(triphenyl-phosphine)palladium (ii) (0.138 g, 0.196 mmol), phenylboronic acid (0.717 g, 5.88 mmol), 1-(3-bromobenzo[b]thiophen-2-yl)ethanone (0.50 g, 1.960 mmol) and 2.0 N aqueous sodium carbonate (2.94 mL, 5.88 mmol) in Toluene (10 mL) was purged with nitrogen and heated to 110° C. overnight. After 16 h, the reaction mixture was partitioned between EtOAc and water. The organic layer was stirred over MgSO4, filtered and concentrated under reduced pressure to give a red oil. The product was purified by column chromatography on a silica gel column using 20 to 40% gradient of EtOAc in hexane as eluent to give 1-(3-phenylbenzo[b]thiophen-2-yl)ethanone a colorless oil: 1H NMR (400 MHz, CDCl3) δ 2.12 (s, 3H) 7.30-7.35 (m, 1H) 7.38-7.42 (m, 2H) 7.42-7.49 (m, 2H) 7.52-7.58 (m, 3H) 7.87 (d, J=8.2 Hz, 1H); LC-MS (ESI)] m/z 253.1 [M+H]+.
Quantity
0.717 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.94 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.138 g
Type
catalyst
Reaction Step One

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